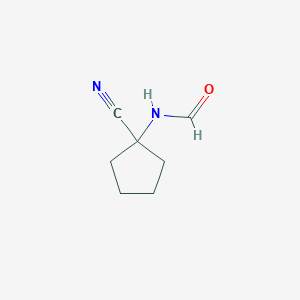

1-Cyano-1-formylaminocyclopentane

Description

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

N-(1-cyanocyclopentyl)formamide |

InChI |

InChI=1S/C7H10N2O/c8-5-7(9-6-10)3-1-2-4-7/h6H,1-4H2,(H,9,10) |

InChI Key |

OIMKWYNYEPUSLH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)(C#N)NC=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-Cyano-1-formylaminocyclopentane with related cyclopentane derivatives:

Key Observations:

- Molecular Weight: The compound’s higher molecular weight (151.17 g/mol) relative to 1-Methylcyclopentanol (100.16 g/mol) suggests increased polarity and boiling point, similar to 1-Cyanocyclopentanecarboxylic Acid (139.15 g/mol) .

Reactivity and Stability

- Cyano Group Reactivity: The –CN group in this compound may undergo hydrolysis to form amides or carboxylic acids under acidic/basic conditions, analogous to 1-Cyanocyclopentanecarboxylic Acid’s synthesis pathway .

- Formylamino Group: The –NHCHO moiety could participate in hydrogen bonding or act as a directing group in substitution reactions, a feature absent in non-polar analogs like 1-Chloro-1-methylcyclopentane .

- Stability : Chlorinated derivatives (e.g., 1-Chloro-1-methylcyclopentane) are more stable under ambient conditions compared to nitriles or alcohols, which may require storage in inert atmospheres .

Preparation Methods

Cyclopentane Core Formation via [3 + 2] Cycloaddition

The construction of the cyclopentane ring system serves as a foundational step. A [3 + 2] cycloaddition reaction between ethyl (E)-3-aryl-2-cyanoacrylates and dicyanoalkenes has been demonstrated as an effective pathway . For example, reacting 1a–i (dicyanoalkenes) with 2a–f (cyanoacrylates) in dichloromethane under reflux with 1,8-diazabicycloundec-7-ene (DBU) as a catalyst yields 1,3-dicyanocyclopentane derivatives . Key parameters include:

-

Catalyst : DBU (1.0 equiv)

-

Solvent : Dichloromethane

-

Temperature : Reflux (~40°C)

-

Reaction Time : 12 hours

-

Yield : 70–85% after purification via flash chromatography .

This method prioritizes atom economy and stereochemical control, though the resulting products lack the formylamino group, necessitating subsequent functionalization.

N-Formylation of Cyclopentane Amines

Introducing the formylamino group requires selective N-formylation of a primary amine precursor. A patented phosphonic anhydride-mediated method enables efficient formylation under mild conditions . The protocol involves:

-

Formamide Source : N,N-dimethylformamide (DMF, ≥10 equiv)

-

Catalyst : Phosphonic anhydride (10–30 mol%)

-

Solvent : Tetrahydrofuran, acetonitrile, or toluene

-

Temperature : 45–100°C

-

Reaction Time : 1–24 hours

For instance, reacting a cyclopentane amine with DMF in acetonitrile at 80°C for 6 hours in the presence of phosphonic anhydride produces the target compound with minimal side reactions . This method outperforms traditional formylating agents (e.g., formic acid) by avoiding over-acylation and simplifying purification.

Tandem Michael Addition-Cyclization for Integrated Synthesis

A tandem Michael addition/intramolecular amino-nitrile cyclization offers a one-pot route to functionalized cyclopentanes. Using 2-formyl-1,4-dihydropyridine (DHP) derivatives and activated methylenes (e.g., malononitrile), the reaction proceeds via:

-

Michael Addition : Nucleophilic attack of the methylene on the DHP carbonyl.

-

Cyclization : Intramolecular amino-nitrile coupling to form the cyclopentane ring .

Critical conditions include:

-

Base : Organic bases (e.g., triethylamine)

-

Solvent : Ethanol or methanol

While this method generates nitrogen-containing cyclopentanes, post-synthetic oxidation (e.g., CuCl₂) or hydrogen shift reactions may be required to install the formylamino group .

Reductive Amination of Cyano-Substituted Cyclopentanes

A multi-step approach involves reductive amination of a cyano-substituted cyclopentane ketone. For example:

-

Ketone Synthesis : Oxidative cleavage of a cyclohexene precursor .

-

Reductive Amination : Reaction with ammonium acetate and sodium cyanoborohydride.

This sequence achieves high purity but requires rigorous intermediate purification. Yields for the reductive amination step typically range from 65–75% .

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Optimization

-

Diastereoselectivity : Base-catalyzed reactions (e.g., DBU) favor trans-diastereomers due to steric hindrance during cyclization .

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance formylation rates by stabilizing charged intermediates .

-

Temperature Control : Lower temperatures (45–60°C) minimize decomposition during phosphonic anhydride reactions .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-cyano-1-formylaminocyclopentane, and how can experimental reproducibility be ensured?

- Methodological Answer : Begin with cyclopentane derivatives as precursors, utilizing formylation and cyanation reactions under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Document reaction parameters (temperature, time, stoichiometry) meticulously, and cross-validate using NMR (¹H/¹³C) and IR spectroscopy to confirm intermediate and final product structures. Reproducibility requires transparency in reporting catalyst loadings, solvent purity, and purification techniques (e.g., column chromatography gradients) .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies using HPLC or GC-MS to monitor degradation products. Compare retention times against reference standards. For thermal stability, employ differential scanning calorimetry (DSC) to identify decomposition thresholds. Store samples in amber vials under nitrogen at −20°C, and validate purity periodically via melting point analysis and elemental composition (CHNS-O) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Prioritize fume hood use for all manipulations. Wear nitrile gloves and chemical-resistant lab coats. In case of skin contact, wash immediately with 10% ethanol followed by water (prevents absorption of cyanide derivatives). For spills, neutralize with 5% sodium hypochlorite. Document all incidents and review Material Safety Data Sheets (MSDS) for cyanide-specific antidotes (e.g., hydroxocobalamin) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound synthesis?

- Methodological Answer : Apply density functional theory (DFT) to model transition states and compare activation energies of competing pathways (e.g., nucleophilic vs. electrophilic formylation). Validate simulations with kinetic isotope effects (KIEs) observed experimentally. Use software like Gaussian or ORCA, and cross-reference results with in-situ FTIR or Raman spectroscopy to detect transient intermediates .

Q. What strategies optimize enantioselective synthesis of this compound, and how are stereochemical outcomes validated?

- Methodological Answer : Screen chiral catalysts (e.g., BINOL-derived phosphoric acids) in asymmetric catalysis setups. Use chiral HPLC columns (e.g., Chiralpak IA) for enantiomeric excess (ee) quantification. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) spectra. Report ee values with error margins (±2%) and validate statistical significance via triplicate runs .

Q. How do researchers address discrepancies in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Re-examine solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts. Perform high-resolution mass spectrometry (HRMS) to rule out isotopic interference. Cross-validate with independent synthetic batches and reference computational predictions (e.g., ACD/Labs NMR simulator). Publish raw spectra in supplementary materials to enable peer verification .

Q. What experimental designs mitigate side reactions during large-scale synthesis of this compound?

- Methodological Answer : Implement Design of Experiments (DoE) to optimize variables (e.g., temperature gradients, mixing rates). Use inline FTIR for real-time monitoring of byproduct formation. Scale reactions incrementally (10x, 100x) and compare kinetics via Arrhenius plots. For exothermic reactions, employ jacketed reactors with automated cooling systems .

Data Analysis and Reporting Guidelines

Q. How should researchers structure supplementary materials to ensure transparency in this compound studies?

- Methodological Answer : Include raw chromatograms, crystallographic data (CIF files), and computational input/output files. Annotate spectra with peak assignments and integration values. For reproducibility, provide step-by-step video protocols or code repositories (e.g., GitHub) for DFT calculations. Follow journal-specific guidelines (e.g., Beilstein Journal’s requirements for ≤5 compounds in main text) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report confidence intervals (95%) and validate assumptions via residual plots. For in-vivo studies, comply with ARRIVE 2.0 guidelines for ethical and statistical rigor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.